molecular formula C23H23N3O4 B11161874 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1-ethanone

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1-ethanone

Cat. No.: B11161874
M. Wt: 405.4 g/mol
InChI Key: WQONXDSHKKUWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1-ethanone is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a piperazine ring, and a benzodioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1-ethanone typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin structure can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzodioxin derivative with piperazine in the presence of a suitable coupling agent.

    Indole Attachment: The final step involves the coupling of the piperazine-benzodioxin intermediate with an indole derivative using a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The indole and benzodioxin moieties can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors such as serotonin or dopamine receptors, influencing neurotransmission.

    Pathways Involved: The compound can modulate signaling pathways related to mood regulation, pain perception, and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxin structure but lacks the piperazine and indole moieties.

    Eltoprazine: Contains a piperazine ring and is used in pharmacological studies.

    Fluparoxan: Another piperazine derivative with different pharmacological properties.

Uniqueness

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-(1H-indol-3-yl)-1-ethanone is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C23H23N3O4/c27-22(13-16-14-24-18-6-2-1-5-17(16)18)25-9-11-26(12-10-25)23(28)21-15-29-19-7-3-4-8-20(19)30-21/h1-8,14,21,24H,9-13,15H2

InChI Key

WQONXDSHKKUWNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.